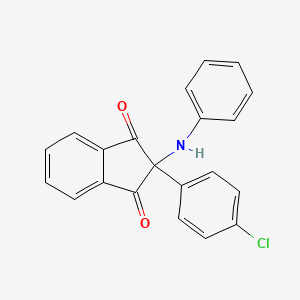
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, also known as C16, is a synthetic compound that belongs to the family of indandione derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In
作用机制
The exact mechanism of action of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways involved in cancer, inflammation, and neurodegeneration. 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the Nrf2-ARE signaling pathway, which plays a key role in cellular defense against oxidative stress. Additionally, 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 and acetylcholinesterase, which are involved in inflammation and neurodegeneration, respectively.
Biochemical and Physiological Effects:
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione inhibits the proliferation and migration of cancer cells, reduces the production of inflammatory cytokines in activated macrophages, and protects neuronal cells against oxidative stress-induced cell death. In vivo studies have shown that 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione inhibits tumor growth and metastasis in animal models of cancer, reduces inflammation in animal models of arthritis, and improves cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a well-defined chemical structure, which allows for accurate characterization and identification. 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has also been extensively studied in various in vitro and in vivo models, which provides a wealth of information on its potential therapeutic applications. However, there are also some limitations to using 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione in lab experiments. It has a relatively low solubility in aqueous solutions, which can limit its application in certain assays. In addition, the exact mechanism of action of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is not fully understood, which can make it difficult to design experiments to elucidate its mode of action.
未来方向
There are several future directions for the study of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to elucidate its mechanism of action in more detail, which could provide insights into the development of new therapeutic agents. Additionally, the development of new analogs of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione with improved pharmacological properties could lead to the development of more potent and selective therapeutic agents.
合成方法
The synthesis of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of acetic acid and glacial acetic acid. The resulting compound is then subjected to a cyclization reaction with phthalic anhydride in the presence of sulfuric acid to yield 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione. The purity of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is confirmed using various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
科学研究应用
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. In vitro studies have demonstrated that 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in activated macrophages. In addition, 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been shown to protect neuronal cells against oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-anilino-2-(4-chlorophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2/c22-15-12-10-14(11-13-15)21(23-16-6-2-1-3-7-16)19(24)17-8-4-5-9-18(17)20(21)25/h1-13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPYFSXVMGBASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-2-(phenylamino)-1H-indene-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)
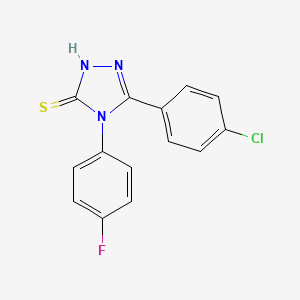
![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)
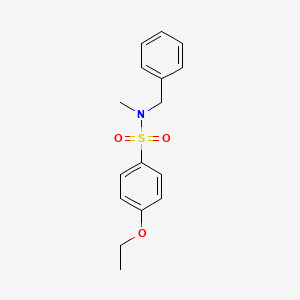
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5777538.png)
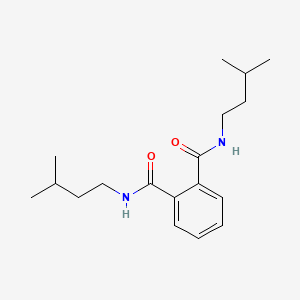
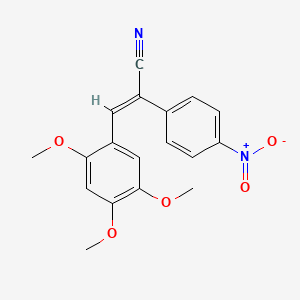
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)
![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)
![2-benzyl-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5777587.png)


![7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5777608.png)